molecular formula C18H12Cl3NO3S B12470400 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide CAS No. 524739-71-7

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

Cat. No.: B12470400
CAS No.: 524739-71-7
M. Wt: 428.7 g/mol
InChI Key: XLLSXXMYHLSGPE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(4-chlorophenoxy)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase or disrupt mitochondrial function, leading to the inhibition of cancer cell growth . The compound’s ability to form strong interactions with its targets is attributed to its structural features, such as the presence of chloro and phenoxy groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

524739-71-7

Molecular Formula

C18H12Cl3NO3S

Molecular Weight

428.7 g/mol

IUPAC Name

2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H12Cl3NO3S/c19-12-1-6-15(7-2-12)25-16-8-4-14(5-9-16)22-26(23,24)18-11-13(20)3-10-17(18)21/h1-11,22H

InChI Key

XLLSXXMYHLSGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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